![molecular formula C18H18Br2FN3O B2490761 N-(2,5-dibromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide CAS No. 882083-62-7](/img/structure/B2490761.png)
N-(2,5-dibromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to N-(2,5-dibromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide involves multiple steps, including chloroacetylation and reaction with substituted phenylpiperazine. These synthetic routes are designed to introduce specific functional groups that confer desired biological activities and are confirmed by physicochemical and spectral methods (Mehta et al., 2019).
Molecular Structure Analysis
Molecular structure analysis of such compounds typically involves spectroscopic techniques like NMR, IR, and sometimes X-ray crystallography to elucidate their detailed structural features. For example, single crystal XRD data has been used to confirm the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a compound with a similar molecular framework (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
The chemical properties of these compounds, including reactivity patterns, are influenced by the presence of piperazine and acetamide groups. These functional groups make the compounds versatile for further chemical modifications and interactions with biological targets. The exact chemical reactions and properties would depend on the substituents attached to the aromatic rings and the piperazine nitrogen atoms.
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystal structure, are crucial for understanding the compound's behavior in biological systems. For instance, the insertion of specific substituents can significantly enhance the aqueous solubility and oral absorption, critical factors for drug development (Shibuya et al., 2018).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound is involved in the Fe-catalyzed synthesis of flunarizine, a drug used for migraines, dizziness, and epilepsy. Flunarizine can be obtained through metal-catalyzed amination and the Wittig reaction (Shakhmaev, Sunagatullina, & Zorin, 2016).
Pharmacological Activities
- This compound is part of the acetamide derivatives of phthalimide, which have been evaluated for anticonvulsant properties. In particular, one derivative demonstrated protection in electrically induced seizures in mice (Kamiński, Obniska, Wiklik, & Atamanyuk, 2011).
- A related derivative has been synthesized for antimicrobial and anticancer activities. Molecular docking studies indicated that these compounds could be leads for cancer drug designing (Mehta et al., 2019).
Anticancer Properties
- Phthalazine derivatives containing similar structural elements have shown antiproliferative activity against cancer cell lines (Xin, Meng, Liu, & Zhang, 2018).
- Isoxazolinyl oxazolidinones, incorporating similar structural motifs, exhibited significant antibacterial activity against resistant bacteria (Varshney, Mishra, Shukla, & Sahu, 2009).
Acetylcholinesterase Inhibition
- Compounds with a similar structure have been evaluated for acetylcholinesterase inhibition, showing potential for Alzheimer's disease treatment (Yurttaş, Kaplancıklı, & Özkay, 2013).
Vascular Endothelial Growth Factor Receptor-2 Inhibition
- Analogous compounds have shown anticancer activity through Vascular Endothelial Growth Factor Receptor-2 inhibition (Hassan et al., 2021).
Antibacterial Activities
- Novel oxazolidinones, structurally related, have been developed for antibacterial activities, showing superior activities than linezolid (Srivastava et al., 2008).
Propriétés
IUPAC Name |
N-(2,5-dibromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Br2FN3O/c19-13-1-6-16(20)17(11-13)22-18(25)12-23-7-9-24(10-8-23)15-4-2-14(21)3-5-15/h1-6,11H,7-10,12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPLOCKMPGHGDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C=CC(=C2)Br)Br)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Br2FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

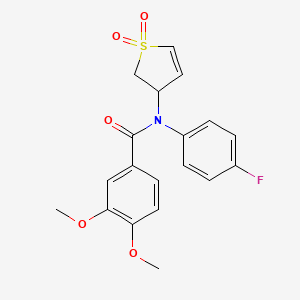
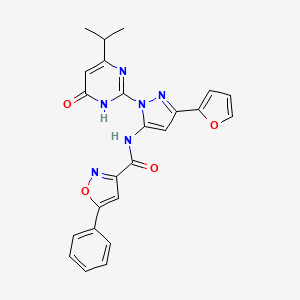
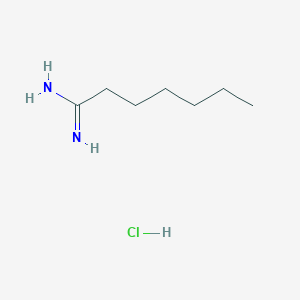
![2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide](/img/structure/B2490686.png)
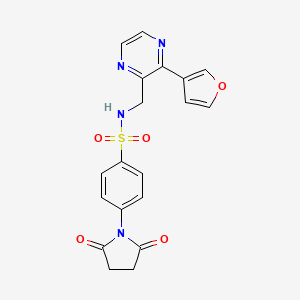
![N-(benzo[d][1,3]dioxol-5-yl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2490690.png)
![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2490691.png)
![N-[(1-pentyl-1H-indol-3-yl)carbonyl]-L-valine,methylester](/img/structure/B2490692.png)
![1-(4-Methoxyphenethyl)-3-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)urea](/img/structure/B2490693.png)


![6-bromo-3-[1-(2-furoyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2(1H)-one](/img/no-structure.png)
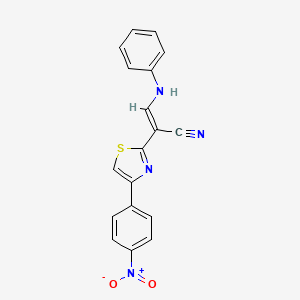
![[4-Chloro-2-(4-chloro-3-methylphenoxy)phenyl]methanamine hydrochloride](/img/structure/B2490701.png)